molecular formula C23H20N2O3S2 B2668701 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide CAS No. 895447-10-6

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide

Cat. No. B2668701
CAS RN: 895447-10-6
M. Wt: 436.54
InChI Key: OBXWRVUDZAILKM-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the acenaphtho[5,4-d]thiazole family, which is known for its diverse biological and chemical properties.

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide have been synthesized and characterized. These compounds have been explored for their potential in various biological and pharmacological activities, such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent applications (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Anti-inflammatory Properties

  • Certain derivatives of this compound exhibit marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. Some of these compounds have also demonstrated antimicrobial action (A. Zablotskaya et al., 2013).

Antitumor Activities

  • Research has focused on synthesizing and evaluating various derivatives for their antitumor activities against multiple human tumor cell lines. Some derivatives have been found to exhibit significant inhibitory effects on tumor cell growth (R. Mohareb et al., 2012).

Material Science and Organic Electronics

  • In the field of materials science, derivatives of this compound have been used in the development of white organic light emitting diodes (WOLEDs), showcasing the versatility of these compounds in electronic applications (Zhiyun Zhang et al., 2016).

Immunological Activity

  • Some derivatives have been evaluated for their immunological activity, showing potential in enhancing antibody formation and delayed-type hypersensitivity reaction, indicating their possible use in immune-related therapies (M. Saito et al., 1980).

Antioxidant and Cytotoxic Activity

  • The antioxidant and cytotoxic activities of new polyphenolic derivatives have been assessed, highlighting the potential of these compounds in therapeutic applications, particularly in cancer treatment (Raluca Pele et al., 2022).

Antibacterial and Anti-Tubercular Agents

  • Thiazole derivatives containing methoxy-napthyl moieties, related to the core structure of the compound , have shown potent antibacterial and anti-tubercular activities, further emphasizing the diverse pharmacological applications of these compounds (D. J. Prasad et al., 2016).

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-14-5-9-17(10-6-14)30(27,28)12-11-20(26)24-23-25-22-18-4-2-3-15-7-8-16(21(15)18)13-19(22)29-23/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXWRVUDZAILKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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